molecular formula C14H21ClN4O2 B2359924 Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate CAS No. 2402831-06-3

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate

Cat. No. B2359924
CAS RN: 2402831-06-3
M. Wt: 312.8
InChI Key: TXWIRGWTDJSRON-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H14ClN3O2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-5-7-4-13-8(11)6-12-7/h4,6H,5H2,1-3H3,(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.69 . It is a powder and should be stored at 4 degrees Celsius .

Scientific Research Applications

Antibiotic Synthesis

This compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane is derived from the structural modification of FK518 and exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Biological Material Research

As a biochemical reagent, tert-butyl N-{1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl}carbamate can be used as a biological material or organic compound for life science-related research . It may be involved in studies of cellular processes or as a building block in the synthesis of more complex molecules.

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the preparation of various pyrazine derivatives . These derivatives have potential applications in creating new materials with unique properties for industrial use.

Chemical Research and Development

In chemical R&D, this compound could be used to develop new synthetic routes or improve existing ones for the production of pharmaceuticals and other chemicals . Its role as an intermediate allows for exploration in the optimization of reaction conditions and yields.

Pharmacological Studies

The compound’s role in the synthesis of antibiotics like ceftolozane suggests its potential use in pharmacological studies, especially in the development of new drugs with enhanced efficacy against resistant bacterial strains .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-10-4-5-19(8-10)9-11-6-17-12(15)7-16-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWIRGWTDJSRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate

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